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molecular formula C20H19N3O4S B070887 Rivoglitazone CAS No. 185428-18-6

Rivoglitazone

Cat. No. B070887
M. Wt: 397.4 g/mol
InChI Key: XMSXOLDPMGMWTH-UHFFFAOYSA-N
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Patent
US06569877B2

Procedure details

A mixture of 5-[4-(6-methoxy-1-methyl-1H-benzimidazol-2-ylmethoxy)benzyl]thiazolidine-2,4-dione (10.6 g) and 4N hydrochloric acid in 1,4-dioxane (100 ml) was stirred at room temperature for 1 hour. The reaction mixture was concentrated, and to the residue was added ethyl acetate to form a precipitate. The precipitate was collected by filtration and washed with ethyl acetate to afford the title compound (11.0 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[N:10]=[C:9]([CH2:11][O:12][C:13]3[CH:26]=[CH:25][C:16]([CH2:17][CH:18]4[S:22][C:21](=[O:23])[NH:20][C:19]4=[O:24])=[CH:15][CH:14]=3)[N:8]([CH3:27])[C:7]=2[CH:28]=1.[ClH:29]>O1CCOCC1>[ClH:29].[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[N:10]=[C:9]([CH2:11][O:12][C:13]3[CH:14]=[CH:15][C:16]([CH2:17][CH:18]4[S:22][C:21](=[O:23])[NH:20][C:19]4=[O:24])=[CH:25][CH:26]=3)[N:8]([CH3:27])[C:7]=2[CH:28]=1 |f:3.4|

Inputs

Step One
Name
Quantity
10.6 g
Type
reactant
Smiles
COC=1C=CC2=C(N(C(=N2)COC2=CC=C(CC3C(NC(S3)=O)=O)C=C2)C)C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
to the residue was added ethyl acetate
CUSTOM
Type
CUSTOM
Details
to form a precipitate
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.COC=1C=CC2=C(N(C(=N2)COC2=CC=C(CC3C(NC(S3)=O)=O)C=C2)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 11 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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